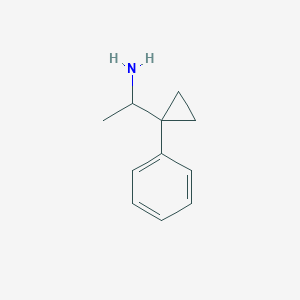
1-(1-Phenylcyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Phenylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C11H15N. It is characterized by a cyclopropyl ring attached to a phenyl group and an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylcyclopropyl)ethan-1-amine can be synthesized through several methods. One common approach involves the cyclopropanation of styrene followed by amination. The cyclopropanation can be achieved using a reagent such as diazomethane or a transition metal catalyst like rhodium. The resulting cyclopropyl compound is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions followed by efficient purification techniques such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines.
Scientific Research Applications
1-(1-Phenylcyclopropyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(1-Phenylcyclopropyl)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its cyclopropyl ring and phenyl group combination make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(1-phenylcyclopropyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-9(12)11(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 |
InChI Key |
NMIBFCADVLUTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















